
2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is characterized by the presence of a quinoline ring substituted with methoxy groups at positions 2 and 6, and an ethanone moiety attached to the quinoline ring.
Métodos De Preparación
The synthesis of 2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one typically involves the reaction of 6-methoxyquinoline with appropriate reagents to introduce the ethanone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Condensation reactions: Using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Oxidation reactions: Employing oxidizing agents like potassium permanganate or chromium trioxide to introduce the ethanone group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar quinoline structure but with a chloro substituent instead of a methoxy group.
1-(8-methoxyquinolin-2-yl)ethan-1-one: Another quinoline derivative with a methoxy group at a different position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and ethanone groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-methoxy-1-(6-methoxyquinolin-2-yl)ethanone |
InChI |
InChI=1S/C13H13NO3/c1-16-8-13(15)12-5-3-9-7-10(17-2)4-6-11(9)14-12/h3-7H,8H2,1-2H3 |
Clave InChI |
GUZIFXCNZCNXIJ-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)C1=NC2=C(C=C1)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


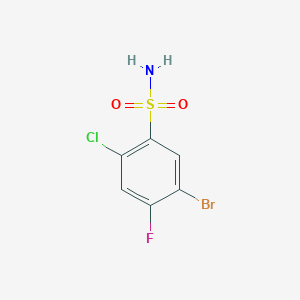
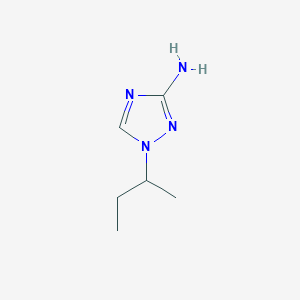
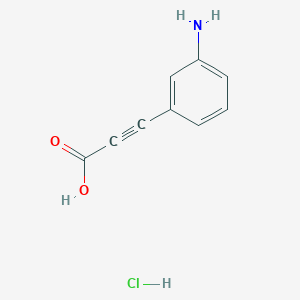
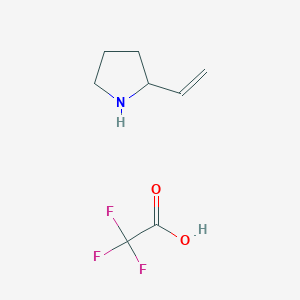
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
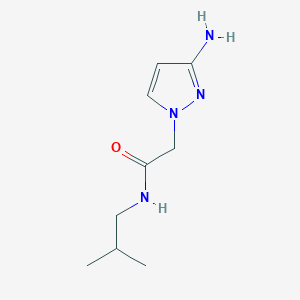
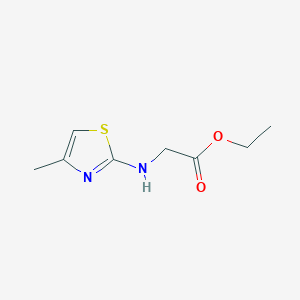
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)
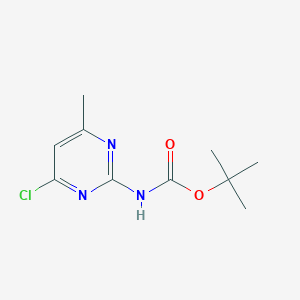
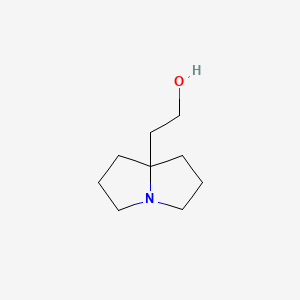

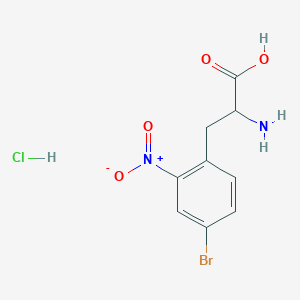
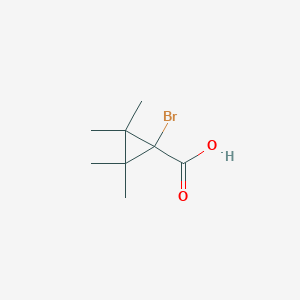
![tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13515919.png)
